molecular formula C10H7Cl2N3O B165068 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone CAS No. 58905-16-1

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Cat. No. B165068
CAS RN: 58905-16-1
M. Wt: 256.08 g/mol
InChI Key: XOHMICFWUQPTNP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2N3O. It has an average mass of 256.088 Da and a monoisotopic mass of 254.996613 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring attached to an ethanone group, which is further connected to a 2,4-dichlorophenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 428.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 68.4±3.0 kJ/mol, and it has a flash point of 213.0±31.5 °C .

Scientific Research Applications

Synthesis and Antifungal Activity

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone and its derivatives have been synthesized and shown to possess significant antifungal activities. These compounds, including novel derivatives, have displayed inhibitory effects against pathogens like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, demonstrating comparable or superior efficacy to known antifungals like hymexazol (Ruan et al., 2011).

Structural Characterization

The molecular structure of compounds related to 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone has been extensively studied. This includes analysis through techniques like 1H NMR, 13C NMR, and X-ray crystallography, providing insights into their structural properties and potential applications in various fields, such as pharmaceuticals and agrochemicals (Xu et al., 2005).

Industrial Applications

In addition to pharmaceutical uses, derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone are key intermediates in the synthesis of agricultural fungicides, such as prothioconazole. Optimized synthetic processes have been developed for these compounds, demonstrating their applicability in industrial settings due to high yields and facile preparation under mild conditions (Ji et al., 2017).

Heme Oxygenase Inhibition

This compound and its derivatives have been explored for their potential in inhibiting heme oxygenases (HO-1 and HO-2). The variations in the aromatic moieties of these compounds have been found to significantly affect their inhibitory potential, indicating potential therapeutic applications in areas like neuroprotection and anti-inflammatory treatments (Roman et al., 2010).

Anti-Inflammatory Potential

The anti-inflammatory properties of derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone have been investigated. Some compounds have shown remarkable activity in this area, suggesting their potential in developing new anti-inflammatory medications (Karande & Rathi, 2017).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMICFWUQPTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353396
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

CAS RN

58905-16-1
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (44.8 mmol) of 2,2',4'-trichloroacetophenone were added portionwise at room temperature to a solution of 9.3 g (134 mmol) of triazole in 50 ml of dimethylformamide and stirred at 80° C. for 16 hours. The reaction mixture was added to 100 ml of 2N sodium hydroxide solution and extracted three times with 100 ml of ethyl acetate each time. The combined organic phases were dried over magnesium sulphate and concentrated in a vacuum. The crude product was purified by column chromatography on silica gel (ethyl acetate/methanol 100:5). 2.8 g (25%) of 1-(2,4-dichlorophenyl)-2-[1,2,4]triazol-1-yl-ethanone were obtained as a yellow-brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Reactant of Route 3
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Citations

For This Compound
30
Citations
Y Ruan, L Jin, BA Song - Afr J Pharm Pharmaco, 2011 - academicjournals.org
Since resistance of pathogens towards currently available drug therapies is rapidly becoming a major worldwide problem, the design of new compounds to deal with resistant fungus …
Number of citations: 11 academicjournals.org
J Wan, CL Li, XM Li, SS Zhang… - … Section E: Structure …, 2005 - scripts.iucr.org
(IUCr) 2-(1H-Benzotriazol-1-yl)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
M Zveaghintseva, E Styngach, S Pogrebnoi… - Topical issues of new …, 2016 - ibn.idsi.md
Aim. The aim of this investigation dedicated to the development of selective synthesis of 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)-1-(2, 4-dichlorophenyl)-2-(1H-1, 2, 4-triazol-1-yl) prop-2-en…
Number of citations: 0 ibn.idsi.md
J Wan, SS Zhang, XM Li, CL Li… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) 2-(1H-Benzotriazol-1-yl)-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 1 scripts.iucr.org
P Satapute, B Kaliwal - 3 Biotech, 2016 - Springer
The isolation of propiconazole (PCZ) degrading bacterium BBK_9 strain was done from paddy soil, and it was identified as Burkholderia sp. based on the morphological characteristics …
Number of citations: 27 link.springer.com
PJ Chen, T Moore, S Nesnow - Toxicology in vitro, 2008 - Elsevier
Propiconazole is a triazole-containing fungicide that is used agriculturally on grasses, fruits, grains, seeds, hardwoods, and conifers. Propiconazole is a mouse liver hepatotoxicant and …
Number of citations: 91 www.sciencedirect.com
CC Peng, W Shi, JD Lutz, KL Kunze, JO Liu… - Drug metabolism and …, 2012 - ASPET
Itraconazole (ITZ) is a mixture of four cis-stereoisomers that inhibit CYP3A4 potently and coordinate CYP3A4 heme via the triazole nitrogen. However, (2R,4S,2′R)-ITZ and (2R,4S,2′S…
Number of citations: 34 dmd.aspetjournals.org
S Pogrebnoi, O Radul, E Stingaci, L Lupascu, V Valica… - Antibiotics, 2022 - mdpi.com
The control of fungal pathogens is increasingly difficult due to the limited number of effective drugs available for antifungal therapy. In addition, both humans and fungi are eukaryotic …
Number of citations: 2 www.mdpi.com
PP Ranchhodbhai - 2013 - search.proquest.com
The synthesis of new heterocyclic compounds has always drawn the attention of medicinal chemist over the years mainly because they possess diverse biological properties. The …
Number of citations: 0 search.proquest.com
M Akram - 2013 - search.proquest.com
The literature survey on 1, 2, 4-Triazoles and chalcone derivatives revealed that they are endowed with wide variety of biological activities. During the present investigation newer series …
Number of citations: 5 search.proquest.com

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